Cinnamyl isobutyrate
Description
Historical Context of Research on Cinnamyl Isobutyrate and Related Cinnamyl Derivatives
The study of cinnamyl derivatives is rooted in the long history of cinnamon's use for both culinary and medicinal purposes. researchgate.net Research into the chemical constituents of cinnamon led to the isolation and characterization of compounds like cinnamaldehyde (B126680), cinnamic acid, and cinnamyl alcohol. researchgate.net Early biochemical research on these derivatives proved to be of fundamental importance; for instance, studies involving cinnamic acid were pivotal in elucidating the β-oxidation pathway of fatty acid metabolism. femaflavor.orginchem.org
Furthermore, cinnamic acid derivatives have a research history as potential antitubercular agents that dates back a century. nih.gov While this specific family of compounds was not exhaustively explored for its antimicrobial properties until more recently, these early investigations mark the beginning of a long line of inquiry into the biological potential of the cinnamoyl scaffold. nih.gov The synthesis and study of cinnamyl esters, including this compound, are a continuation of this historical interest in understanding the properties and applications of compounds derived from the cinnamyl group. femaflavor.org The Flavor and Extract Manufacturers Association (FEMA) initiated a comprehensive program in 1993 to re-evaluate the safety of many flavoring substances, including a group of 53 cinnamyl derivatives, placing their study within a formal toxicological and safety assessment framework. femaflavor.org
Scope and Significance of this compound in Contemporary Chemical and Biological Sciences
In modern science, this compound is investigated for both its chemical utility and its biological effects. Its significance extends from being a reference standard in analytical chemistry to a bioactive compound with potential metabolic influence.
In the chemical sciences, this compound is primarily known as a synthetic flavoring and fragrance agent, valued for its sweet and fruity characteristics with spicy notes. chemicalbook.com Its synthesis is typically achieved through the esterification of cinnamyl alcohol with isobutyric acid. chemicalbook.com Beyond its use in the flavor industry, this compound serves as an analytical reference standard for quantifying the analyte in various products, such as flavored tobacco and essential oils, using techniques like gas chromatography-mass spectrometry (GC-MS). chemicalbook.comsigmaaldrich.com Researchers are also exploring the potential of cinnamyl esters in food preservation due to their possible antimicrobial properties. solubilityofthings.com
In the biological and life sciences, recent research has focused on the bioactivity of this compound as a component of cinnamon. acs.org Studies have investigated its potential role in adipogenesis, the process by which fat cells develop. acs.orgmdpi.comnih.gov Research using 3T3-L1 preadipocyte cells has shown that this compound can reduce the accumulation of lipids. acs.orgnih.gov Specifically, at a concentration of 30 μM, it was found to decrease triglyceride accumulation by 21.4% and phospholipid accumulation by 20.7%. acs.org This effect is associated with the downregulation of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). acs.orgnih.gov
Interestingly, its effects are often compared to its more pungent structural relative, cinnamaldehyde. While both compounds show anti-adipogenic potential, studies indicate cinnamaldehyde is more potent. acs.org For example, one study showed that cinnamaldehyde reduced triglyceride accumulation more significantly than this compound at the same concentration. acs.org This difference in potency may be linked to their differing abilities to act as agonists for the TRPA1 ion channel. acs.org
Furthermore, a randomized human intervention study explored the effects of this compound on satiety. The study found that administration of 0.45 mg of the compound in a glucose solution led to a 4.6% decrease in total energy intake from a subsequent standardized breakfast and a significant reduction in postprandial plasma glucose levels. nih.gov This points to its potential significance in the study of appetite regulation and metabolic health. nih.gov
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₂ | chemicalbook.com |
| Molecular Weight | 204.26 g/mol | chemicalbook.com |
| Appearance | Colorless to pale yellow liquid | ontosight.ai |
| Odor | Sweet, balsamic, fruity | chemicalbook.com |
| Boiling Point | 254 °C | chemicalbook.com |
| Density | 1.008 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.524 at 20 °C | chemicalbook.com |
| Solubility | Insoluble in water; soluble in alcohol and oils | chemicalbook.comvigon.com |
| CAS Number | 103-59-3 | chemicalbook.com |
Comparative Anti-adipogenic Effects of this compound (CIB) and Cinnamaldehyde (CAL) in 3T3-L1 Cells
Data extracted from a 2020 study in ACS Omega. acs.org
| Parameter (at 30 μM concentration) | This compound (CIB) | Cinnamaldehyde (CAL) |
|---|---|---|
| Reduction in Triglyceride (TG) Accumulation | 21.4% | 37.5% |
| Reduction in Phospholipid (PL) Accumulation | 20.7% | 28.7% |
| Effect on PPARγ Gene Expression (after 12 days) | Reduced | Reduced |
| Effect on C/EBPα Gene Expression (after 12 days) | Reduced | Reduced |
| TRPA1 Agonism | Not determined/low | Yes (agonist) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQSZIWHVEARN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, sweet, balsamic fruity odour | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.014 | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-59-3, 110682-09-2 | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |
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| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Derivatization of Cinnamyl Isobutyrate
Esterification Pathways and Reaction Mechanisms for Cinnamyl Isobutyrate Synthesis
The primary route for synthesizing this compound is through the esterification of cinnamyl alcohol with isobutyric acid. This can be achieved via several established pathways, most notably Fischer-Speier and Steglich esterification.
Fischer-Speier Esterification: This classic method involves the reaction of cinnamyl alcohol and isobutyric acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), often under reflux conditions. wikipedia.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of one reactant (usually the alcohol) can be used, or the water formed as a byproduct can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org
The mechanism of Fischer-Speier esterification proceeds through several reversible steps:
Protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
Nucleophilic attack of the hydroxyl group of cinnamyl alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com
A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. masterorganicchemistry.com
Deprotonation of the resulting intermediate yields the final this compound ester and regenerates the acid catalyst. wikipedia.org
Steglich Esterification: This method offers a milder alternative to Fischer esterification, particularly suitable for substrates that are sensitive to strong acids and high temperatures. cmu.ac.thorganic-chemistry.org The reaction utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). cmu.ac.thnih.gov
The mechanism of Steglich esterification involves:
Activation of the carboxylic acid (isobutyric acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
DMAP, acting as a superior nucleophile, reacts with the O-acylisourea to form a reactive acyl-pyridinium species (an "active ester"). organic-chemistry.org
The alcohol (cinnamyl alcohol) then attacks this active ester, leading to the formation of this compound and the regeneration of DMAP. organic-chemistry.org The carbodiimide is converted into a stable urea (B33335) byproduct (e.g., dicyclohexylurea). organic-chemistry.org
This method has been shown to produce nearly quantitative yields of cinnamyl esters, significantly higher than methods using acyl halides. cmu.ac.th
Development of Novel and Sustainable Synthetic Routes for this compound
In line with the principles of green chemistry, research has focused on developing more environmentally benign and efficient synthetic routes for this compound and related esters.
A greener version of the Steglich esterification has been developed, utilizing acetonitrile (B52724) as a solvent instead of more hazardous chlorinated solvents. nih.govresearchgate.net This modified procedure, using EDC as the coupling agent, allows for a rapid reaction time (45 minutes) at mild temperatures (40-45 °C) with an average yield of 70% without requiring further purification. nih.govresearchgate.net Such methodologies reduce environmental impact by using non-halogenated solvents and minimizing energy consumption and waste generation. researchgate.net
The use of solid acid catalysts is another area of development aimed at creating more sustainable processes. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification. google.com While traditional catalysts like sulfuric acid are effective, they lead to equipment corrosion and pollution. google.com The search for novel, efficient, and environmentally friendly catalysts is a key focus in the field of esterification. google.com
Chemoenzymatic Synthesis Approaches for this compound and Analogues
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and sustainable alternative for producing this compound and its analogues. nih.gov Lipases, a class of enzymes that catalyze the hydrolysis of fats in vivo, are widely used in vitro for esterification and transesterification reactions due to their high selectivity and mild reaction conditions. mdpi.comresearchgate.net
Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective biocatalysts. nih.govresearchgate.net Immobilization enhances enzyme stability and allows for easy recovery and reuse, making the process more cost-effective and sustainable. nih.govmdpi.com
The enzymatic synthesis of cinnamyl esters can be performed through direct esterification of cinnamyl alcohol with the corresponding carboxylic acid or via transesterification, for example, using vinyl acetate (B1210297) as an acyl donor. researchgate.netnih.gov The reaction kinetics of such enzymatic syntheses often follow a Ping-Pong Bi-Bi mechanism, sometimes with inhibition by one or both of the substrates. nih.govresearchgate.net For instance, in the synthesis of cinnamyl butyrate (B1204436), the highest conversion (90%) was achieved at 50°C with a 1:2 molar ratio of butyric acid to cinnamyl alcohol. nih.gov
Solvent-free systems are particularly attractive from a green chemistry perspective as they eliminate the need for organic solvents, leading to a significant reduction in waste, as indicated by a much lower E-factor (Environmental Factor). researchgate.netrsc.org
| Parameter | Condition | Reference |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | nih.govresearchgate.net |
| Reaction Type | Esterification | nih.gov |
| Substrates | Butyric acid and Cinnamyl alcohol | nih.gov |
| Molar Ratio (Acid:Alcohol) | 1:2 | nih.gov |
| Temperature | 50 °C | nih.gov |
| Enzyme Loading | 2% (w/w of substrates) | nih.gov |
| Agitation Speed | 250 rpm | nih.gov |
| Conversion | 90% after 12 hours | nih.gov |
| Kinetic Model | Ping-Pong Bi-Bi with substrate inhibition | nih.govresearchgate.net |
Derivatization of this compound for Structure-Activity Relationship Studies
To investigate how the chemical structure of this compound influences its properties (e.g., fragrance, biological activity), derivatives are synthesized by modifying either the isobutyrate or the cinnamyl portion of the molecule.
Modification of the Isobutyrate Moiety
The isobutyrate group can be replaced by other acyl groups through the esterification of cinnamyl alcohol with different carboxylic acids or their derivatives. This allows for the synthesis of a library of cinnamyl esters with varying chain lengths, branching, and functionalities. For example, cinnamyl acetate and cinnamyl propionate (B1217596) are analogues where the isobutyrate has been replaced by acetate and propionate groups, respectively. researchgate.netacs.org These modifications can significantly alter the odor profile and other physicochemical properties of the resulting ester.
Modification of the Cinnamyl Moiety
The cinnamyl group offers several sites for modification. The phenyl ring can be substituted with various functional groups (e.g., methoxy, methylenedioxy) to study their electronic and steric effects. cmu.ac.th For instance, derivatives like 3,4-methylenedioxycinnamyl alcohol and 3,4,5-trimethoxycinnamyl alcohol can be used in esterification reactions to produce modified cinnamyl esters. cmu.ac.th
Additionally, the double bond in the propenyl side chain can be altered. For example, hydrogenation can saturate the double bond, leading to 3-phenylpropyl isobutyrate. The geometry of the double bond (E/Z isomerism) also plays a crucial role in the molecule's properties.
Stereoselective Synthesis of this compound Isomers
This compound exists as (E)- and (Z)-isomers due to the double bond in the cinnamyl group. The (E)-isomer is typically the more stable and common form. nih.gov The stereoselective synthesis of a specific isomer is important as different isomers can have distinct biological activities and sensory properties.
Methods for stereoselective synthesis often aim to control the geometry of the double bond during the formation of the cinnamyl precursor or during the esterification itself. For example, Wittig-type reactions can be employed to create the cinnamyl backbone with a specific stereochemistry, which is then carried through the esterification process. researchgate.net While some synthetic methods may yield mixtures of E and Z isomers, specific reaction conditions can favor the formation of one over the other. google.com For example, a strictly E2 (trans-elimination) dehydration reaction is conceived to provide the desired Z-double bond geometry. google.com
Advanced Analytical Characterization and Quantification of Cinnamyl Isobutyrate
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for separating cinnamyl isobutyrate from raw materials, reaction byproducts, or complex mixtures like essential oils and consumer products. sigmaaldrich.com The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. chemijournal.comimpactfactor.org It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. chemijournal.comimpactfactor.org
Method development for this compound analysis by GC-MS involves optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. nist.gov A typical method utilizes a non-polar or medium-polarity capillary column. The oven temperature program is optimized to ensure the separation of this compound from other volatile components in a reasonable time frame. srce.hr The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification. asdlib.org
A typical GC-MS method for this compound might involve the following parameters:
| Parameter | Typical Value | Purpose |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Provides good separation for a wide range of volatile compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Oven Program | Start at 60°C, ramp to 250°C | Separates compounds based on their boiling points and column interactions. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Creates characteristic, reproducible fragments for identification. |
| MS Scan Mode | Full Scan (e.g., m/z 40-350) | Detects all fragment ions within a mass range for identification. |
| MS Detector | Quadrupole or Ion Trap | Mass analyzer to separate ions based on their mass-to-charge ratio. |
Validation of the developed GC-MS method is critical to ensure its reliability and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). srce.hrcomplianceiq.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). impactfactor.orgthermofisher.com
Table 1: Representative GC-MS Method Validation Parameters for this compound Quantification
The following data is illustrative of a typical validation study.
| Validation Parameter | Specification | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 10.0 µg/mL | Met |
| Accuracy (% Recovery) | 80 - 120% | 98.7% - 104.2% |
| Precision (RSD%) | ≤ 15% | Intra-day: ≤ 4.5%, Inter-day: ≤ 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.1 µg/mL |
The Kovats retention index, a relative measure of retention time, is also a valuable tool for confirming the identity of this compound. On a standard non-polar column, it has a reported retention index of approximately 1562. nih.gov
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for purity assessment and the quantification of compounds that may be thermally unstable or non-volatile. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the cinnamyl moiety in the molecule absorbs UV light. nih.gov The method's validation would follow similar principles to GC-MS, ensuring its suitability for its intended purpose. japsonline.com
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~256 nm |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopy is indispensable for the definitive identification and structural elucidation of this compound. vanderbilt.edu These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. jchps.comcore.ac.ukresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.
¹H NMR Spectroscopy : This technique provides information about the different types of protons in the molecule, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). jchps.com
¹³C NMR Spectroscopy : This method reveals the number of chemically distinct carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, alkene, ester, aliphatic). researchgate.net
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. core.ac.uk
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Chemical shifts (δ) are relative to TMS (Tetramethylsilane).
| Atom Position / Group | ¹H NMR (δ, ppm, Multiplicity) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Phenyl Protons | 7.20-7.40 (m, 5H) | 126.5, 128.1, 128.6 (CH) |
| Phenyl C1 (ipso) | - | 136.2 (C) |
| Vinylic Proton (α to O) | 6.28 (dt) | 123.4 (CH) |
| Vinylic Proton (β to Ph) | 6.65 (d) | 134.1 (CH) |
| Methylene Protons (-O-CH₂-) | 4.75 (d, 2H) | 65.3 (CH₂) |
| Isobutyrate CH | 2.60 (sept, 1H) | 34.1 (CH) |
| Isobutyrate Methyls | 1.20 (d, 6H) | 19.0 (CH₃) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for compound characterization.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the ester, aromatic ring, and alkene functionalities. sciepub.comsciepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. This compound contains a conjugated system (the phenyl group connected to the double bond), which gives rise to a strong UV absorbance. spkx.net.cn This property is particularly useful for quantitative analysis using HPLC with a UV detector. nih.gov
Table 4: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | C=O Stretch (Ester) | ~1733 cm⁻¹ |
| C=C Stretch (Alkene) | ~1650 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3028 cm⁻¹ | |
| C-O Stretch (Ester) | ~1150 cm⁻¹ |
| UV-Visible (UV-Vis) | π → π* transition (Conjugated System) | λ_max ≈ 256 nm |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing this compound in complex samples like foods and perfumes. asdlib.orgnih.gov
The most common of these is GC-MS, as detailed previously. chemijournal.com However, other powerful combinations provide unique insights:
Gas Chromatography-Olfactometry (GC-O) : This technique is particularly relevant for flavor and fragrance analysis. wikipedia.orgresearchgate.net The effluent from the GC column is split, with one part going to a standard detector (like MS or FID) and the other to a sniffing port where a trained sensory panelist can detect and describe odors as they elute. aidic.itepa.gov This allows for the identification of odor-active compounds in a mixture, directly correlating a specific chemical structure with its perceived scent.
Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally sensitive samples, LC-MS provides the separation power of HPLC with the detection specificity of mass spectrometry. chemijournal.comresearchgate.net This is a powerful tool for identifying and quantifying this compound and its potential non-volatile metabolites or degradation products in various matrices.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This advanced technique directly couples an HPLC system to an NMR spectrometer. chemijournal.comajrconline.org It allows for the separation of components in a mixture followed by their immediate structural elucidation by NMR without the need for off-line fraction collection and purification. ajrconline.org
These advanced hyphenated methods provide unparalleled capability in separating, identifying, and quantifying this compound, ensuring its quality and proper characterization in a wide range of applications. researchgate.net
Development of Reference Standards and Certified Reference Materials for this compound
The accuracy and reliability of analytical measurements are fundamentally dependent on the availability and proper use of high-quality reference materials. For a compound like this compound, which is prevalent in the flavor and fragrance industries, the development of well-characterized reference standards and Certified Reference Materials (CRMs) is crucial for quality control, regulatory compliance, and research and development. The production of such materials is a meticulous process governed by international standards, such as those outlined by the International Organization for Standardization (ISO), including ISO 17034 for the general requirements for the competence of reference material producers and ISO Guide 35 for guidance on characterization and assessment of homogeneity and stability. iteh.aiintertekinform.comeuropa.euresearchgate.net
Reference materials for this compound are materials or substances with one or more property values that are sufficiently homogeneous and stable to be used for the calibration of equipment, the assessment of a measurement method, or for assigning values to other materials. eurachem.org Certified Reference Materials (CRMs), a subset of reference materials, are characterized by a metrologically valid procedure for one or more of their specified properties. astm.org These are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. astm.org The development of a this compound CRM involves several critical stages: synthesis and purification, characterization to determine purity and identify impurities, assessment of homogeneity and stability, and a certification process, often involving interlaboratory comparisons.
Synthesis and Purification
The initial step in creating a reference standard for this compound is the synthesis of the compound at a high purity level. A common method for synthesizing esters like this compound is Fisher esterification. scienceready.com.au This reaction typically involves the acid-catalyzed reaction of cinnamyl alcohol with isobutyric acid. nih.gov
Following the synthesis, a rigorous purification process is essential to remove any unreacted starting materials, by-products, and other impurities. google.com Techniques such as distillation are employed, leveraging the specific boiling point of this compound to separate it from other components in the reaction mixture. scienceready.com.auweebly.com The effectiveness of the purification process is monitored using sensitive analytical techniques to ensure the final product meets the high purity requirements for a reference material.
Characterization and Purity Assessment
A comprehensive characterization of the purified this compound is conducted to confirm its identity and determine its purity. A variety of analytical techniques are employed to provide a complete profile of the material. The uncertainty associated with the certified value of a reference standard is influenced by several factors, including the purity of the neat material, mass measurements, and the addition of any solvents. oup.com
Homogeneity and Stability Studies
To qualify as a reference material, a batch of this compound must be demonstrated to be homogeneous, meaning that the property of interest (in this case, purity) is uniform throughout the entire batch. researchgate.neteuropa.eu Homogeneity testing is a critical step in the certification process as it ensures that any subsample taken from the batch is representative of the whole. iaea.orgiaea.org
Stability testing is another crucial aspect of reference material development, designed to determine the shelf-life and appropriate storage conditions. biopharmaconsultinggroup.com These studies assess the stability of this compound over time and under various environmental conditions, such as different temperatures, to predict its long-term stability. nih.govresearchgate.netresearchgate.net
Illustrative Homogeneity Study Data for a Batch of this compound
Below is an interactive table representing typical data from a homogeneity study of a candidate this compound reference material.
| Unit Number | Replicate 1 (Purity, %) | Replicate 2 (Purity, %) | Mean Purity (%) |
| 1 | 99.85 | 99.87 | 99.86 |
| 2 | 99.86 | 99.84 | 99.85 |
| 3 | 99.88 | 99.86 | 99.87 |
| 4 | 99.85 | 99.85 | 99.85 |
| 5 | 99.87 | 99.89 | 99.88 |
| 6 | 99.86 | 99.84 | 99.85 |
| 7 | 99.85 | 99.87 | 99.86 |
| 8 | 99.88 | 99.88 | 99.88 |
| 9 | 99.86 | 99.85 | 99.86 |
| 10 | 99.87 | 99.87 | 99.87 |
This table is for illustrative purposes only and represents the type of data generated during a homogeneity study.
Illustrative Long-Term Stability Study Data for this compound
The following interactive table provides an example of data that might be collected during a long-term stability study of this compound stored at a recommended temperature of 4°C.
| Time (Months) | Measured Purity (%) |
| 0 | 99.87 |
| 3 | 99.86 |
| 6 | 99.88 |
| 12 | 99.85 |
| 24 | 99.86 |
| 36 | 99.84 |
This table is for illustrative purposes only and represents the type of data generated during a stability study.
Certification via Interlaboratory Comparison
The final step in producing a Certified Reference Material is the assignment of a certified value with its associated uncertainty. This is often achieved through an interlaboratory comparison (ILC), where a number of competent laboratories analyze the candidate reference material. astormayer.com.trifremer.fr The statistical analysis of the data from the ILC is performed according to international standards like ISO 13528. astormayer.com.trresearchgate.netitc.gov.hk
The certified value is typically the consensus value from the participating laboratories, and the uncertainty of this value is calculated considering the spread of the results from the different laboratories, as well as the uncertainties from the homogeneity and stability studies. researchgate.netnist.gov
Illustrative Interlaboratory Comparison Data for this compound Purity (%)
This interactive table presents a hypothetical set of results from an interlaboratory comparison for the certification of a this compound reference material.
| Laboratory | Method | Result 1 | Result 2 | Result 3 | Mean |
| 1 | GC-FID | 99.85 | 99.87 | 99.86 | 99.86 |
| 2 | GC-FID | 99.89 | 99.91 | 99.90 | 99.90 |
| 3 | HPLC-UV | 99.82 | 99.84 | 99.83 | 99.83 |
| 4 | GC-FID | 99.86 | 99.85 | 99.85 | 99.85 |
| 5 | qNMR | 99.92 | 99.90 | 99.91 | 99.91 |
| 6 | GC-MS | 99.84 | 99.86 | 99.85 | 99.85 |
| 7 | GC-FID | 99.88 | 99.87 | 99.89 | 99.88 |
| 8 | HPLC-UV | 99.81 | 99.83 | 99.82 | 99.82 |
This table is for illustrative purposes only and represents the type of data generated during an interlaboratory comparison for certification.
Investigation of Biological Activities and Pharmacological Mechanisms of Cinnamyl Isobutyrate
Anti-Obesity and Metabolic Regulation Research
Emerging studies suggest that cinnamyl isobutyrate may play a role in combating obesity and regulating metabolic processes. Its effects have been investigated in various models, from cellular systems to in vivo studies, to elucidate its potential as an anti-obesity agent.
Impact on Adipogenesis and Lipid Accumulation in Cellular Models (e.g., 3T3-L1 Adipocytes)
Adipogenesis, the process of pre-adipocyte differentiation into mature fat cells (adipocytes), is a key target in obesity research. The 3T3-L1 cell line is a well-established in vitro model for studying this process. Research indicates that this compound can inhibit adipogenesis and reduce the accumulation of lipids within these cells. acs.orgresearchgate.netnih.govnih.govacs.org
When 3T3-L1 pre-adipocytes were treated with this compound at a concentration of 30 μM, a notable reduction in both triglyceride and phospholipid accumulation was observed. acs.orgresearchgate.netnih.govacs.org Specifically, triglyceride accumulation was reduced by 21.4% and phospholipid accumulation by 20.7%. acs.orgresearchgate.netnih.gov This demonstrates the compound's ability to interfere with the fundamental process of fat storage at a cellular level.
The anti-adipogenic effect of this compound is accompanied by the downregulation of key transcription factors that orchestrate the differentiation of fat cells. acs.orgresearchgate.netnih.govmdpi.com These include Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are considered master regulators of adipogenesis. acs.orgresearchgate.netnih.govmdpi.com
Studies have shown that treatment with this compound leads to a significant reduction in the protein expression levels of PPARγ and C/EBPα. acs.orgresearchgate.netnih.govmdpi.com For instance, after 24 hours of treatment, this compound reduced PPARγ levels by 40.7% and C/EBPα levels by 61.5%. nih.gov After a 12-day treatment period, the levels of PPARγ, C/EBPα, and another related protein, C/EBPβ, were also significantly decreased. nih.gov Furthermore, this compound has been observed to reduce the protein expression of Fatty Acid Binding Protein 4 (FABP4), a protein involved in the transport of fatty acids within adipocytes. nih.govmdpi.com However, one study noted that while a related compound, cinnamaldehyde (B126680), lowered FABP4 expression after 12 days, this compound did not show the same effect over that specific duration. nih.gov
Mitotic clonal expansion (MCE) is a critical early phase of adipogenesis where pre-adipocytes undergo several rounds of cell division before terminally differentiating into mature adipocytes. nih.govitjfs.commdpi.com Several flavor compounds, including those derived from cinnamon, have been shown to suppress lipid accumulation by down-regulating C/EBPβ, a key player in MCE. itjfs.com this compound, as a cinnamon-derived aroma compound, is suggested to regulate the maturation of adipocytes during this MCE phase, contributing to a reduction in lipid accumulation. itjfs.com
Effects on Intestinal Fatty Acid Uptake Mechanisms in Enterocyte Models (e.g., Caco-2 Cells)
The Caco-2 cell line, a model for the intestinal epithelium, is used to study the absorption of nutrients, including fats. Research has explored the impact of this compound and related compounds on fatty acid uptake in these cells. While cinnamaldehyde, a structurally similar compound, has been shown to reduce fatty acid uptake in Caco-2 cells, specific data on the direct effects of this compound on these mechanisms is still emerging. researchgate.netnih.govresearchgate.net One study did not find a significant effect of this compound on fatty acid uptake in Caco-2 cells, whereas other cinnamon-derived compounds like cinnamaldehyde, cinnamyl alcohol, and cinnamic acid did show a reduction. acs.orgnih.gov
Influence on Appetite Regulation and Satiety Signals in Vivo
Beyond the cellular level, this compound has been investigated for its potential to influence appetite and satiety, which are key components of energy balance.
Table 1: Effect of this compound on Adipogenesis Markers in 3T3-L1 Cells
| Marker | Effect of this compound Treatment | Reference |
|---|---|---|
| Triglyceride Accumulation | Reduced by 21.4% (at 30 μM) | acs.orgresearchgate.net |
| Phospholipid Accumulation | Reduced by 20.7% (at 30 μM) | acs.orgresearchgate.net |
| PPARγ Protein Levels | Reduced by 40.7% (after 24h) | nih.gov |
| C/EBPα Protein Levels | Reduced by 61.5% (after 24h) | nih.gov |
| FABP4 Protein Expression | Reduced | nih.govmdpi.com |
Regulation of Hormonal Appetite Peptides (e.g., PYY, GLP-1, Ghrelin, Serotonin)
The role of this compound in the regulation of key appetite-modulating hormones has been a subject of scientific inquiry. Short-acting satiety signals from the gastrointestinal tract are largely mediated by the secretion of enteroendocrine peptides. In a randomized, short-term crossover intervention study involving healthy volunteers, the administration of this compound did not result in significant changes to the plasma levels of several key anorexigenic and orexigenic hormones.
Specifically, the levels of peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which are anorexigenic peptides released from intestinal L-cells in response to food intake, were not found to differ between the this compound treatment and the control group. chemimpex.comuomustansiriyah.edu.iq Similarly, the plasma concentrations of ghrelin, an appetite-inducing hormone, were unaffected by the administration of this compound. chemimpex.comuomustansiriyah.edu.iq
In contrast, while plasma levels of serotonin (B10506) did not show a statistically significant change after a single bolus of this compound, a trend towards an increase was observed two hours after administration compared to the control treatment. chemimpex.com Serotonin is known to have an inhibitory effect on appetite and can generate feelings of satiety, leading to a suppression of food intake. chemimpex.com
Modulation of Postprandial Glucose and Insulin (B600854) Homeostasis
This compound has demonstrated a notable impact on postprandial glucose management. In a study with healthy volunteers, a single administration of 0.45 mg of this compound with a glucose solution led to a significant decrease in postprandial plasma glucose levels. chemimpex.comresearchgate.netresearchgate.net The delta area under the curve (ΔAUC) for plasma glucose was reduced by approximately 49.3% compared to the control treatment. chemimpex.comresearchgate.netresearchgate.net
The time-course analysis of this effect revealed that the reduction in plasma glucose was particularly significant at the 90-minute mark following administration. chemimpex.com Despite this pronounced hypoglycemic effect, the study found no corresponding changes in plasma insulin levels at any time point between the this compound and control treatments. chemimpex.com This suggests that the glucose-lowering effect of this small dose of this compound may occur without altering insulin secretion. chemimpex.com The mechanism is distinct from other cinnamon compounds that have been suggested to improve insulin sensitivity or enhance insulin secretion. chemimpex.comikm.org.my
Comparative Studies on Anti-Obesity Potential with Related Cinnamyl Compounds (e.g., Cinnamaldehyde)
Comparative studies have been conducted to evaluate the anti-obesity potential of this compound relative to its more widely studied structural analog, cinnamaldehyde. Research focusing on adipogenesis—the process of pre-adipocytes developing into mature fat cells—has provided insights into their comparative efficacy.
In an in-vitro study using 3T3-L1 pre-adipocyte cells, both this compound and cinnamaldehyde were shown to inhibit the accumulation of lipids. nih.govmdpi.comresearchgate.net However, cinnamaldehyde demonstrated a more potent anti-adipogenic effect. nih.govmdpi.comresearchgate.net At a concentration of 30 μM, cinnamaldehyde reduced triglyceride accumulation by 37.5% and phospholipid accumulation by 28.7%. nih.govresearchgate.net Under the same conditions, this compound reduced triglyceride and phospholipid accumulation by 21.4% and 20.7%, respectively. nih.govmdpi.com
The inhibition of lipid accumulation by both compounds was associated with the downregulation of key adipogenic transcription factors, including PPARγ and C/EBPα. nih.govmdpi.com Further investigation into the underlying mechanisms revealed that the anti-adipogenic effect of cinnamaldehyde is dependent on the activation of the TRPA1 channel, whereas the effect of this compound is not. mdpi.comgoogle.com
Another comparative study on intestinal fatty acid uptake in Caco-2 cells also identified cinnamaldehyde as the more potent inhibitor among several related compounds, including this compound. mdpi.com While this compound shows potential in metabolic regulation, these studies indicate it is less potent than cinnamaldehyde in directly inhibiting fat cell development and fatty acid uptake. nih.govmdpi.com
Interactive Data Table: Comparative Anti-Adipogenic Effects of this compound and Cinnamaldehyde
| Compound | Concentration | Triglyceride (TG) Reduction | Phospholipid (PL) Reduction |
| This compound | 30 μM | 21.4% | 20.7% |
| Cinnamaldehyde | 30 μM | 37.5% | 28.7% |
Data sourced from in-vitro studies on 3T3-L1 adipocyte cells. nih.govmdpi.com
Antimicrobial Properties and Mechanisms of Action
This compound is recognized for its potential antimicrobial properties, contributing to its exploration for uses in applications like food preservation. chemimpex.com While extensive research has detailed the potent antimicrobial effects of its parent compounds, cinnamic acid and cinnamaldehyde, specific studies focusing exclusively on this compound are less common. nih.govnih.gov The antimicrobial activity of cinnamic acid derivatives, a class to which this compound belongs, is well-established against a variety of microorganisms. researchgate.netikm.org.my
Broad-Spectrum Antimicrobial Activity Against Pathogenic Microorganisms
Research on cinnamic acid esters and amides has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a potentially broad spectrum of action for this class of compounds. researchgate.netikm.org.my For instance, various synthetic derivatives of cinnamic acid have shown inhibitory effects against pathogens such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. researchgate.netikm.org.myresearchgate.net Cinnamaldehyde, a closely related compound, has been shown to be effective against a wide array of bacteria, yeasts, filamentous molds, and dermatophytes. nih.gov Although this compound is specifically mentioned for its potential in food preservation due to these properties, detailed studies documenting its minimum inhibitory concentration (MIC) against a wide panel of specific pathogenic microorganisms are not widely available in the reviewed literature. chemimpex.com
Antifungal and Antibacterial Efficacy Studies
While specific efficacy data such as MIC values for this compound are limited, the efficacy of related cinnamyl esters has been quantified. Studies on synthetic cinnamic acid esters have reported MIC values ranging from 43 to 301 µM against various Gram-positive and Gram-negative bacteria. researchgate.net For example, butyl cinnamate (B1238496), another ester of cinnamic acid, was found to be the most potent among a series of tested compounds against fungal strains including Candida albicans, Candida tropicalis, and Aspergillus flavus, with an MIC of 626.62 µM. nih.gov Other derivatives have also shown potent antifungal activity. mdpi.commdpi.com The essential oil of cinnamon, rich in cinnamaldehyde, has demonstrated significant antifungal efficacy against Candida albicans, with its effect being proportional to the concentration used. nih.gov Given these findings in structurally similar compounds, this compound is expected to possess antibacterial and antifungal properties, though specific quantitative studies are needed to confirm its potency.
Elucidation of Antimicrobial Mechanisms (e.g., Membrane Disruption, Enzyme Inhibition)
The antimicrobial mechanisms for cinnamic acid and its derivatives are generally attributed to their ability to disrupt microbial cellular functions. nih.gov A primary mechanism of action is the disruption of the cell membrane's structural integrity and permeability. researchgate.netresearchgate.net This disruption can lead to the leakage of essential intracellular components, such as ions and proteins, ultimately causing cell death. researchgate.netmdpi.com
For fungi, cinnamic acid derivatives have been shown to interfere with the fungal cell wall and interact directly with ergosterol, a key component of the fungal plasma membrane. nih.gov Another proposed mechanism is the inhibition of crucial microbial enzymes. researchgate.net For example, some cinnamic acid derivatives are known to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme vital for detoxification in fungi, and may also inhibit ATPases. nih.govmdpi.com Cinnamaldehyde is thought to exert its effect through interactions with the cell membrane, leading to a rapid inhibition of energy metabolism. mdpi.com While these mechanisms are well-documented for related compounds, it is plausible that this compound shares these modes of action, though direct experimental evidence is required for confirmation.
Antioxidant Activities and Oxidative Stress Mitigation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of chronic diseases. frontiersin.org Antioxidants play a crucial role in mitigating this damage. While direct studies on the antioxidant activities of this compound are limited, research on related cinnamon compounds provides valuable insights.
In Vitro and In Vivo Antioxidant Assays
In vitro studies on extracts from Cinnamomum verum (cinnamon) have demonstrated significant free radical scavenging capabilities. nih.gov These extracts have shown efficacy against the DPPH radical and ABTS radical cation, along with reducing power and metal ion chelating activity. nih.gov Furthermore, they have exhibited hydroxyl radical scavenging activity and have been effective in inhibiting peroxidation in a linoleic acid emulsion system. nih.gov Similarly, a methanolic extract of Myrtus communis L., which contains cinnamyl cinnamate, a related compound, showed dose-dependent inhibition in various antioxidant assays, with particularly strong activity against H2O2. nih.govresearchgate.net
Scavenging of Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules that can cause damage to cellular components like lipids, proteins, and DNA if their levels are not controlled. researchgate.netnih.gov The antioxidant defense system, comprising both enzymatic and non-enzymatic components, is responsible for scavenging these harmful molecules. researchgate.netnih.govmdpi.com Key enzymatic scavengers include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work to neutralize ROS. nih.gov Non-enzymatic antioxidants, such as vitamins and polyphenols, also contribute to this defense. mdpi.com While specific data on this compound's direct ROS scavenging is not yet widely available, the known antioxidant properties of cinnamon extracts suggest a potential role in this process. nih.gov
Cellular Antioxidant Defense Modulation
Beyond direct scavenging, antioxidants can also modulate the body's own defense systems. For instance, some natural compounds can enhance the activity of antioxidant enzymes. researchgate.net This modulation helps to maintain redox homeostasis within cells, protecting them from oxidative damage. mdpi.com The ability of cinnamon-related compounds to influence these pathways suggests that this compound may also contribute to cellular antioxidant defense, though further research is needed to confirm this.
Anti-inflammatory Effects and Immunomodulation
Inflammation is a natural and essential response to injury or infection. However, chronic inflammation can contribute to a range of diseases. nih.gov this compound and related compounds have demonstrated potential anti-inflammatory and immunomodulatory effects. nih.govdovepress.com
Inhibition of Pro-inflammatory Mediators
Research has shown that compounds derived from cinnamic acid can inhibit the production of pro-inflammatory mediators. researchgate.net For example, bornyl cinnamate, another cinnamic acid derivative, has been found to significantly inhibit the production of nitric oxide (NO), prostaglandin-E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in macrophage cells. researchgate.net Similarly, extracts from Anisomeles indica have been shown to inhibit the production of NO, TNF-α, and IL-12. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects by suppressing these key signaling molecules. Studies on propolis extracts, which also contain anti-inflammatory compounds, have shown inhibition of NO, IL-1β, and IL-6. nih.govpreprints.org
Signaling Pathway Modulation in Inflammatory Responses
The anti-inflammatory effects of cinnamic acid derivatives appear to be linked to their ability to modulate key signaling pathways. For instance, bornyl cinnamate has been shown to suppress the redox-sensitive nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net This pathway is a critical regulator of the expression of many pro-inflammatory genes. nih.gov Furthermore, some cinnamate-derived compounds have been observed to inhibit other inflammatory signaling pathways, including the MAPK/NF-κB, PI3K/AKT/JNK, and JAK/STAT pathways, while enhancing the anti-inflammatory Nrf2/HO-1 pathway. researchgate.net The ability to modulate these pathways suggests a sophisticated mechanism by which this compound and related compounds may regulate inflammatory responses.
Other Emerging Biological Activities and Therapeutic Potential of this compound
Recent scientific investigations have begun to explore the broader biological activities and therapeutic potential of this compound beyond its traditional use as a flavoring and fragrance agent. While research is still in its nascent stages, preliminary studies and the activities of structurally related compounds suggest potential applications in several health-related fields. This section delves into the emerging research on its antiviral, hypolipidemic, and neuroprotective properties.
Antiviral Properties Research
Direct research into the antiviral properties of this compound itself is limited. However, the broader class of cinnamic acid derivatives, to which this compound belongs, has been a subject of interest for antiviral research. Cinnamic acid and its various esters are known to possess a range of pharmacological activities, including antimicrobial and antiviral effects. jocpr.com Studies have shown that derivatives of cinnamic acid can be effective against various viruses. jocpr.com
For instance, research into esters of other cinnamic acids, such as those combined with quercetin, has demonstrated in vitro activity against coronaviruses like SARS-CoV-2 and OC43. nih.gov These findings highlight that the modification of the cinnamic acid structure into esters can produce compounds with significant antiviral efficacy. nih.gov Similarly, cinnamaldehyde, a closely related compound, is recognized for its wide array of pharmacological effects, including antiviral action. spandidos-publications.com The antiviral potential of the cinnamic chemical scaffold suggests that this compound could be a candidate for future antiviral research, although specific studies are required to validate this hypothesis.
Hypolipidemic Effects
The potential of this compound to influence lipid metabolism has been more directly investigated. Cinnamon-derived compounds, in general, are associated with anti-obesity effects, including the improvement of lipid profiles. researchgate.netresearchgate.net
In vitro studies using 3T3-L1 pre-adipocyte cells have demonstrated that this compound can reduce lipid accumulation. One study found that after a 12-day treatment, this compound reduced the protein expression levels of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as Fatty Acid Binding Protein 4 (FABP4). nih.govmdpi.com These proteins are crucial for the development and function of fat cells.
Further research comparing this compound (CIB) to its more well-known analogue, cinnamaldehyde (CAL), in 3T3-L1 cells provided specific quantitative data on its effects on lipid reduction.
| Compound (at 30 μM) | Triglyceride (TG) Accumulation Reduction | Phospholipid (PL) Accumulation Reduction |
|---|---|---|
| This compound (CIB) | 21.4 ± 2.56% | 20.7 ± 2.05% |
| Cinnamaldehyde (CAL) | 37.5 ± 1.81% | 28.7 ± 1.83% |
While these findings indicate that cinnamaldehyde is a more potent anti-adipogenic compound, they confirm that this compound also possesses significant lipid-reducing activity. researchgate.net
In a human clinical trial, the acute administration of 0.45 mg of this compound was found to decrease ad libitum energy intake from a standardized breakfast by 4.6%. researchgate.net The study also noted a significant decrease in postprandial plasma glucose levels. researchgate.netunivie.ac.at Although the primary focus was on satiety and glucose control, these effects on energy intake and glucose metabolism are intrinsically linked to the broader mechanisms that regulate body weight and lipid profiles. univie.ac.at
Neuroprotective Potential
There is currently no direct scientific literature investigating the neuroprotective potential of this compound specifically. However, the neuroprotective effects of its structural relatives, cinnamyl alcohol and cinnamaldehyde, have been documented, suggesting a potential avenue for future research into this compound.
Derivatives of cinnamic acid are generally recognized for exhibiting various biological activities, including neuroprotective effects. researchgate.net Cinnamaldehyde, for example, is noted for its potential in preventing and treating neurodegenerative diseases. spandidos-publications.com Studies on cinnamon extracts, which contain these bioactive compounds, have demonstrated neuroprotective effects, such as alleviating diabetes-induced hippocampal changes in animal models. frontiersin.org
More specifically, cinnamyl alcohol has been evaluated for its neuroprotective action in mice. nih.gov Research showed that cinnamyl alcohol administration could increase the latency to seizure onset and death in a chemically induced seizure model. nih.gov The proposed mechanisms for this neuroprotection include the modulation of the GABA-A receptor, a decrease in oxidative stress markers (malondialdehyde and nitrite), and a reduction in neuroinflammation and cell death processes in the hippocampus. nih.gov Given that this compound is an ester of cinnamyl alcohol, it is plausible that it may share some of these neuroprotective qualities, potentially through metabolic conversion back to cinnamyl alcohol or through its own distinct mechanisms. However, dedicated studies are necessary to confirm any such potential.
Structure Activity Relationship Sar Studies of Cinnamyl Isobutyrate and Analogues
Correlating Structural Modifications with Biological Efficacy
The biological activity of cinnamyl isobutyrate and its analogues is significantly influenced by structural modifications to the phenyl ring, the ester group, and the alkyl chain. Research has demonstrated that these modifications can dramatically alter the antifungal, insecticidal, and other biological properties of these compounds.
Esterification of the hydroxyl group in cinnamyl alcohol derivatives has been shown to enhance their efficacy in some cases. mdpi.com For instance, certain cinnamyl esters exhibit notable biological activities. ontosight.ai The nature of the ester group itself is a critical determinant of activity. In studies on the insecticidal properties of monoterpenoids, the ester functional group was found to be important for toxicity. core.ac.uk For example, while acetate (B1210297) derivatives of certain monoterpenoids show slight activity, propionate (B1217596) derivatives exhibit high insecticidal activity. core.ac.uk
The substitution pattern on the phenyl ring also plays a key role. nih.gov Studies on cinnamic acid esters have revealed that the presence and position of substituents on the phenyl ring significantly impact their antifungal activity. plos.org For example, the introduction of hydroxyl groups, particularly forming catechol or pyrogallol (B1678534) moieties, is often essential for good antioxidant activity. researchgate.net However, increasing the length of the alkyl chain of the ester can decrease this activity. researchgate.net
Furthermore, the side chain of the molecule has a marked effect on its biological activity. nih.gov For example, in a study of cinnamaldehyde (B126680) analogs, an α,β-unsaturated acyl group capable of acting as a Michael acceptor, connected to a hydrophobic moiety with a partially negative charge, was identified as a critical structural element for quorum sensing inhibitory activity. nih.gov
The following table summarizes the effects of some structural modifications on the biological activity of cinnamyl analogues:
| Structural Modification | Effect on Biological Activity | Example Compound Class | Reference(s) |
| Esterification of cinnamyl alcohol | Can enhance efficacy | Cinnamyl esters | mdpi.com |
| Type of ester group | Influences insecticidal activity | Monoterpenoid esters | core.ac.uk |
| Phenyl ring substitution | Significantly impacts antifungal activity | Substituted cinnamic acid esters | plos.org |
| Hydroxyl group substitution | Essential for antioxidant activity | Polyhydroxycinnamic acid esters | researchgate.net |
| Alkyl chain length of ester | Increased length can decrease antioxidant activity | Long-chain alkyl hydroxycinnamates | researchgate.net |
| Nature of the side chain | Affects quorum sensing inhibition | Cinnamaldehyde analogues | nih.gov |
Stereochemical Influences on Bioactivity
The spatial arrangement of atoms within a molecule, known as stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a compound.
For cinnamyl derivatives, the configuration of the double bond in the propenyl side chain is a key stereochemical feature. The trans (or E) configuration is commonly found in naturally occurring and synthesized bioactive compounds. tandfonline.com For instance, trans-cinnamic acid has been shown to have allelopathic and growth inhibitory effects. csic.es The geometry of the double bond in cinnamic acid esters has been confirmed to be in the E configuration in various studies. tandfonline.com
While specific studies focusing solely on the stereochemical influences on the bioactivity of this compound are limited, the broader literature on related compounds underscores the importance of stereochemistry. For example, in the context of alcohol dehydrogenases, enzymes that can metabolize cinnamyl alcohol, stereoselectivity is a critical factor. researchgate.net The stereochemical outcome of reactions catalyzed by these enzymes can be influenced by various factors, highlighting the sensitivity of biological systems to molecular geometry. researchgate.net
The stereochemical reassignment of complex natural products containing structural motifs similar to cinnamyl derivatives further emphasizes the importance of correctly determining the three-dimensional structure to understand biological function. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.
While specific QSAR models for this compound were not found in the provided search results, QSAR studies have been successfully applied to related cinnamic acid derivatives to predict their antifungal and other toxicological properties. science.govresearchgate.net For instance, QSAR models have been developed to predict the fungicidal activities of a set of cinnamate (B1238496) derivatives against various fungi, showing good agreement with experimental values. science.gov These models can then be used to predict the activity of new, structurally related compounds. science.gov
The development of a reliable QSAR model typically involves several key steps:
Data Set Selection: A set of molecules with known biological activities is chosen. nih.gov
Descriptor Calculation: A wide range of molecular descriptors, including lipophilic, geometric, physicochemical, and steric properties, are calculated for each molecule in the set. nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
QSAR models have been developed for various endpoints, including acute oral toxicity and cytotoxic activity of fragrance materials, a class of compounds that includes cinnamyl derivatives. researchgate.net These models are valuable tools for predicting the potential toxicity of new chemicals and for prioritizing them for further experimental testing. researchgate.net
Comparative SAR Analysis with Cinnamyl Alcohol, Cinnamaldehyde, and Cinnamic Acid
Comparing the structure-activity relationships of this compound with its parent alcohol (cinnamyl alcohol), the corresponding aldehyde (cinnamaldehyde), and acid (cinnamic acid) provides valuable insights into how the functional group at the three-carbon side chain influences biological activity.
Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. beilstein-journals.orgresearchgate.net The parent cinnamic acid has demonstrated activity against various bacteria and fungi. researchgate.net Cinnamaldehyde also exhibits significant antifungal properties. nih.gov Studies on cinnamic acid esters have shown that the esterification of the carboxylic acid can modulate the antifungal activity, with the specific alcohol moiety playing a crucial role. plos.org This suggests that the conversion of the carboxylic acid of cinnamic acid to the ester in this compound would likely alter its antimicrobial profile.
Insecticidal Activity: Cinnamaldehyde has been investigated for its insecticidal properties. google.com The α,β-unsaturated aldehyde moiety is considered important for its activity. nih.gov Cinnamyl alcohol and its esters have also been evaluated. researchgate.net The conversion of the alcohol group in cinnamyl alcohol to the isobutyrate ester in this compound can influence its insecticidal potency, as the ester group is known to be a key determinant of activity in related compounds. core.ac.uk
Effects on Cellular Processes: In studies on intestinal fatty acid uptake, cinnamaldehyde was found to be the most potent inhibitor among cinnamaldehyde, cinnamyl alcohol, cinnamic acid, and this compound. acs.orgnih.gov Cinnamyl alcohol and cinnamic acid showed moderate activity, while this compound was less effective in this specific assay. nih.govresearchgate.net This highlights that the aldehyde functional group is particularly effective for this biological endpoint.
Furthermore, in terms of stimulating serotonin (B10506) release in intestinal cells, cinnamaldehyde was the most potent, followed by cinnamyl alcohol. acs.orgnih.gov Cinnamic acid and this compound were less active, indicating that the aldehyde and alcohol functionalities are more effective in activating the TRPA1 channel, which is involved in this process. acs.org
The following table provides a comparative overview of the biological activities:
| Compound | Key Functional Group | Notable Biological Activities | Reference(s) |
| This compound | Ester | Flavoring agent; activity in various bioassays is often compared to its parent compounds. | nih.govresearchgate.net |
| Cinnamyl Alcohol | Alcohol | Precursor to esters; shows some biological activity, such as inducing serotonin release and inhibiting adipogenesis. | acs.orgnih.govnih.gov |
| Cinnamaldehyde | Aldehyde | Potent inhibitor of fatty acid uptake, strong TRPA1 activator, significant antimicrobial and insecticidal properties. | nih.govacs.orgnih.govacs.org |
| Cinnamic Acid | Carboxylic Acid | Broad-spectrum antimicrobial and antifungal activity; moderate inhibitor of fatty acid uptake. | beilstein-journals.orgresearchgate.netacs.orgnih.gov |
Metabolism, Pharmacokinetics, and Biotransformation of Cinnamyl Isobutyrate
In Vitro and In Vivo Metabolic Pathways Identification
While specific in vitro and in vivo studies exclusively detailing the metabolic pathways of cinnamyl isobutyrate are not extensively documented in publicly available scientific literature, its metabolic fate can be reliably predicted based on studies of structurally related cinnamyl esters, such as cinnamyl acetate (B1210297). wikipedia.org The metabolic pathway is expected to proceed through a series of well-characterized reactions.
Upon ingestion, this compound is anticipated to be rapidly hydrolyzed into its constituent parts: cinnamyl alcohol and isobutyric acid. inchem.orgfemaflavor.org This initial hydrolysis is a critical step that precedes further metabolism.
Following hydrolysis, the liberated cinnamyl alcohol enters a major metabolic pathway involving oxidation. It is first oxidized to cinnamaldehyde (B126680), which is then further oxidized to cinnamic acid. wikipedia.org Cinnamic acid is the central metabolite in this pathway and undergoes further biotransformation. The primary route for cinnamic acid metabolism is β-oxidation, which shortens the side chain to yield benzoic acid. wikipedia.orginchem.org
Benzoic acid is then conjugated, primarily with glycine (B1666218) to form hippuric acid, or to a lesser extent, with glucuronic acid to form benzoyl glucuronide, both of which are readily excreted. wikipedia.orgpatsnap.com A minor pathway for cinnamaldehyde metabolism involves conjugation with glutathione (B108866). wikipedia.org The isobutyric acid resulting from the initial hydrolysis is expected to be metabolized through normal fatty acid oxidation pathways.
Recent in vitro studies using reconstructed human epidermis models have also identified additional potential metabolites of cinnamyl alcohol, such as p-hydroxy-cinnamic alcohol and p-hydroxy-cinnamic aldehyde, suggesting that aromatic ring hydroxylation can also occur. frontiersin.org
Expected Metabolic Pathway of this compound
This compound → Cinnamyl Alcohol + Isobutyric Acid → Cinnamaldehyde → Cinnamic Acid → Benzoic Acid → Hippuric Acid / Benzoyl Glucuronide
Enzymatic Hydrolysis and Conjugation Reactions of this compound
The biotransformation of this compound is dependent on a series of enzymatic reactions, starting with the cleavage of the ester bond.
Enzymatic Hydrolysis: The initial and rate-determining step in the metabolism of this compound is the hydrolysis of the ester linkage. This reaction is catalyzed by carboxylesterases (CES), a class of enzymes abundant in the body. inchem.orgnih.gov Specifically, A-esterases, which are prevalent in hepatocytes (liver cells) and also found in other tissues, are considered the most important for this hydrolysis. wikipedia.orginchem.org The broad substrate specificity of these enzymes allows them to efficiently hydrolyze a wide range of ester-containing xenobiotics. nih.govsoton.ac.uk The hydrolysis is generally rapid and complete, leading to the formation of cinnamyl alcohol and isobutyric acid. femaflavor.org
Enzymatic Oxidation and Conjugation: Following hydrolysis, the resulting cinnamyl alcohol is oxidized by alcohol dehydrogenases (ADH) to cinnamaldehyde. wikipedia.org Cinnamaldehyde is subsequently oxidized to cinnamic acid by aldehyde dehydrogenases (ALDH). wikipedia.orgfemaflavor.org
The primary conjugation reaction for the resulting benzoic acid is with the amino acid glycine, a reaction catalyzed by N-acyl transferase, to form hippuric acid. wikipedia.orginchem.org Alternatively, benzoic acid can be conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form benzoyl glucuronide. wikipedia.org Cinnamic acid itself can also be directly conjugated with glycine to form cinnamoylglycine, though this is a minor pathway. wikipedia.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.
Absorption, Distribution, and Excretion Research
Research on the absorption, distribution, and excretion of this compound specifically is limited. However, extensive data on related cinnamyl derivatives provide a strong basis for understanding its pharmacokinetic profile.
Absorption: Cinnamyl derivatives, including esters, are generally absorbed rapidly and efficiently from the gastrointestinal tract following oral administration. wikipedia.orginchem.orgdrugbank.com Studies on methyl cinnamate (B1238496) have shown that the ester is rapidly absorbed, with minimal amounts detected in the lower gut. nih.gov While some hydrolysis may occur in the gut lumen, it is likely that a significant portion of this compound is absorbed intact and then rapidly hydrolyzed in the intestinal mucosa and liver. femaflavor.org
Distribution: Following absorption and hydrolysis, the primary metabolites—cinnamyl alcohol, cinnamaldehyde, and cinnamic acid—are distributed throughout the body via the systemic circulation. Due to their rapid metabolism to more polar conjugates, extensive tissue distribution and accumulation are not expected. wikipedia.org
Excretion: The metabolites of this compound are primarily excreted in the urine. inchem.orgdrugbank.com Studies on cinnamyl alcohol and cinnamaldehyde in rats have shown that the majority of the administered dose is excreted as urinary metabolites, with hippuric acid being the major excretory product. inchem.org A smaller proportion of the metabolites may be eliminated in the feces. drugbank.com The excretion is typically rapid, with most of the metabolites being cleared within 24 hours of administration. wikipedia.org
Bioavailability and Biotransformation Product Analysis
Bioavailability: The systemic bioavailability of intact this compound is expected to be low. researchgate.net This is due to the rapid and extensive first-pass metabolism, primarily through hydrolysis by carboxylesterases in the intestine and liver. femaflavor.orgnih.gov While the ester may be absorbed, it is quickly converted to its metabolites, cinnamyl alcohol and isobutyric acid. The bioavailability of the cinnamyl moiety, in the form of its metabolites, is expected to be high, as indicated by the rapid appearance of these metabolites in the blood and their subsequent excretion in the urine. nih.gov Studies on cinnamyl anthranilate have shown that at high doses, a small percentage of the intact ester can be excreted in the urine, suggesting that under certain conditions, the hydrolytic pathway can be saturated. iarc.frnih.gov
Computational Chemistry and Molecular Modeling of Cinnamyl Isobutyrate
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for accurately determining the three-dimensional structures and electronic properties of molecules. nii.ac.jp For a flexible molecule like cinnamyl isobutyrate, which possesses several rotatable bonds, conformational analysis is crucial for understanding its behavior.
The output of these calculations provides the relative energies of different conformers. The most stable conformers are those with the lowest energy, and their geometries represent the most likely shapes the molecule will adopt. From the optimized geometries, a wealth of electronic structure data can be extracted. This includes the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. These parameters are critical for predicting the molecule's reactivity; a smaller HOMO-LUMO gap, for instance, suggests higher reactivity. nih.gov Additionally, properties like dipole moment and electrostatic potential maps can be calculated to understand how the molecule will interact with its environment.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
While quantum calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, which is particularly valuable for studying how a ligand like this compound interacts with a biological receptor, such as a protein or enzyme. ijnc.irnih.gov
An MD simulation begins with a starting structure of the this compound-receptor complex, often obtained from molecular docking. ijnc.ir This complex is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic biological conditions. The system's behavior is then simulated by solving Newton's equations of motion for every atom over a series of very short time steps (on the order of femtoseconds). The forces acting on the atoms are calculated using a molecular mechanics force field, such as CHARMM or AMBER. ijnc.ir
Docking Studies for Elucidating Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ijnc.ir It is a fundamental tool for virtual screening and for generating hypotheses about the molecular targets of a compound like this compound.
The process requires the three-dimensional structures of both the ligand (this compound) and the potential protein target. The ligand's structure is typically generated and energy-minimized using computational chemistry software. The protein structures are often obtained from experimental sources like the Protein Data Bank (PDB). mdpi.com
In a typical docking workflow, the binding site of the receptor is defined. Then, a docking algorithm, such as AutoDock Vina, systematically samples a large number of possible conformations and orientations of this compound within this site. mdpi.com Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.commdpi.com The poses with the best scores represent the most likely binding modes.
The results of a docking study can identify key amino acid residues that interact with the ligand. mdpi.com For this compound, this could reveal potential hydrogen bonds involving its ester carbonyl group or hydrophobic interactions with its phenyl ring. By docking the molecule against a library of known protein targets, researchers can prioritize which proteins are most likely to be affected by this compound, thus guiding further experimental validation.
Prediction of Biological Activities and Pharmacokinetic Properties through In Silico Methods
In silico methods are widely used in the early stages of drug discovery to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds. nih.gov These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage large datasets of known compounds to forecast the properties of new molecules like this compound. nih.gov
The prediction process starts with calculating a set of molecular descriptors for this compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. nih.gov These descriptors are then fed into pre-built statistical or machine learning models that have been trained to correlate these structural features with specific biological or pharmacokinetic outcomes. arxiv.org
For this compound, these tools can predict a range of properties. Biological activity predictions might suggest potential therapeutic applications by comparing its structural features to those of known active compounds. researchgate.netmdpi.com Pharmacokinetic predictions are crucial for estimating a compound's drug-likeness. optibrium.com For example, models can predict its likely intestinal absorption, ability to cross the blood-brain barrier, susceptibility to metabolism by cytochrome P450 enzymes, and potential for toxicity. simulations-plus.com These predictions help to identify potential liabilities early in the research process, saving time and resources.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C13H16O2 | Basic chemical identity. nih.gov |
| Molecular Weight | 204.26 g/mol | Influences diffusion and transport across membranes. nih.gov |
| XlogP3-AA | 3.3 | A measure of lipophilicity, affecting absorption and distribution. thegoodscentscompany.com |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Relates to membrane permeability and oral bioavailability. nih.gov |
| Hydrogen Bond Donors | 0 | Component of Lipinski's rule of five for drug-likeness. |
| Hydrogen Bond Acceptors | 2 | Component of Lipinski's rule of five for drug-likeness. |
| Rotatable Bonds | 5 | Indicates molecular flexibility. |
Environmental Fate and Ecotoxicological Assessment of Cinnamyl Isobutyrate
Environmental Degradation Pathways and Persistence Studies
The environmental fate of cinnamyl isobutyrate is primarily governed by abiotic and biotic degradation processes. As an ester, a principal degradation pathway is hydrolysis, which breaks the ester bond to yield cinnamyl alcohol and isobutyric acid. acs.orgnih.gov This reaction can be influenced by environmental factors such as pH and temperature. In vivo studies on structurally related cinnamyl esters have demonstrated rapid enzymatic hydrolysis. acs.orgnih.gov
In addition to hydrolysis, this compound and its degradation products are expected to undergo further breakdown in the environment. Cinnamyl alcohol can be oxidized to cinnamic acid, which can then be further metabolized through various pathways. researchgate.net Studies on related cinnamic acid derivatives have shown that they can be degraded by microorganisms found in soil and water. researchgate.net For instance, some bacterial species can reduce the double bond in the side chain of cinnamic acid derivatives, leading to the formation of 3-phenylpropionic acid derivatives. researchgate.net
Aquatic and Terrestrial Ecotoxicity Evaluations
Comprehensive ecotoxicity data for this compound are limited. Many safety data sheets for the compound indicate that no data is available for its aquatic and terrestrial toxicity. angenechemical.comadv-bio.comchemicalbook.comvigon.com However, an assessment by the European Food Safety Authority (EFSA) on the use of this compound as a flavouring in animal feed concluded that for most compounds in that chemical group, the maximum proposed use levels are considered safe for the environment.
Despite the lack of specific data for this compound, information from related fragrance ingredients can provide some insight into potential ecotoxicological effects. The following table presents aquatic toxicity data for a fragrance composition containing a structurally similar compound. It is important to note that this data is not directly for this compound and should be interpreted with caution.
Table 1: Aquatic Toxicity Data for a Representative Fragrance Compound
| Test Organism | Endpoint | Duration | Value | Method |
|---|---|---|---|---|
| Danio rerio (Zebra Fish) | LC50 | 96 hours | 2.32 mg/L | EU Method C.1 |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 3.09 mg/L | OECD 202 |
| Algae | EC50 | 72 hours | 0.475 mg/L | - |
Source: Adapted from a safety data sheet for a fragrance composition. ecoflores.eu
Information regarding the terrestrial ecotoxicity of this compound is also scarce. Standardized tests for terrestrial organisms, such as the earthworm acute toxicity test (OECD Guideline 207) and plant growth tests (OECD Guideline 208), are typically used to evaluate the potential risks of chemical substances to the terrestrial environment. oecd.orglandcareresearch.co.nz However, the results of such tests for this compound have not been found in the public domain. General assessments of fungicides on terrestrial non-target species like earthworms have shown that commercial formulations can have sublethal effects on reproduction. slu.se
Bioaccumulation Potential Assessment
The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism at a rate greater than its elimination. This is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. chemsafetypro.com A high BCF value suggests a higher potential for the substance to accumulate in living tissues.
Specific experimental BCF values for this compound were not found in the reviewed literature. However, the bioaccumulation potential can be predicted based on the octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for a substance to accumulate in fatty tissues. For organic substances, a log Kow value below 4.5 is generally assumed to indicate that the BCF is unlikely to exceed the threshold for being considered bioaccumulative (BCF > 2000). chemsafetypro.com
The estimated log Kow for this compound is approximately 3.504. thegoodscentscompany.com This value suggests a low to moderate potential for bioaccumulation. Based on this log Kow, the predicted BCF for this compound is not expected to reach levels that would classify it as a bioaccumulative (B) or very bioaccumulative (vB) substance under regulations such as REACH in the European Union. chemsafetypro.com
Table 2: Estimated Bioaccumulation Potential of this compound
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Kow | 3.504 thegoodscentscompany.com | Low to moderate potential for bioaccumulation |
It is important to note that these are estimated values and that experimental data are needed for a definitive assessment of the bioaccumulation potential of this compound. Some safety data sheets for the compound explicitly state that there is no data available on its bioaccumulative potential. angenechemical.comadv-bio.comchemicalbook.com
Risk Assessment Methodologies for Environmental Exposure
The environmental risk assessment of fragrance ingredients like this compound is typically conducted using a tiered or stepwise approach. nih.govnih.gov This process is designed to efficiently screen a large number of substances and prioritize those that may require a more in-depth evaluation. Key organizations that have established frameworks for this purpose include the Research Institute for Fragrance Materials (RIFM) and the European Food Safety Authority (EFSA). nih.govnih.govrifm.orgeuropa.eunih.gov
The assessment generally begins with a conservative screening level (Tier 1). In this initial phase, the Predicted Environmental Concentration (PEC) is estimated based on factors such as the volume of use of the ingredient. researchgate.net The Predicted No-Effect Concentration (PNEC) is also determined, often using quantitative structure-activity relationship (QSAR) models to predict aquatic toxicity, with a large assessment factor applied to account for uncertainty. researchgate.net The risk is then characterized by comparing the PEC to the PNEC. If the PEC/PNEC ratio is less than one, the substance is considered to have a low environmental risk at current use levels. researchgate.net
If the initial screening indicates a potential concern (PEC/PNEC ratio > 1), a higher-tier assessment is conducted. This involves refining the PEC and PNEC values using more specific data. For example, more sophisticated models or measured data may be used to improve the exposure assessment. researchgate.net Similarly, the PNEC can be refined by using experimental ecotoxicity data for the specific substance. researchgate.net This iterative process allows for a more realistic and accurate characterization of the environmental risk.
Table 3: Overview of Environmental Risk Assessment Framework for Fragrance Ingredients
| Assessment Tier | Key Activities | Data Used | Outcome |
|---|---|---|---|
| Tier 1 (Screening) | - Estimate Predicted Environmental Concentration (PEC) - Estimate Predicted No-Effect Concentration (PNEC) using QSAR and a large assessment factor - Calculate PEC/PNEC ratio | - Volume of use - Physicochemical properties (e.g., log Kow) - General QSAR models for toxicity | - If PEC/PNEC < 1, low risk. - If PEC/PNEC > 1, proceed to Tier 2. |
| Tier 2 (Refined) | - Refine PEC estimation - Refine PNEC estimation - Recalculate PEC/PNEC ratio | - More specific exposure models - Experimental ecotoxicity data (e.g., LC50, EC50) | - More accurate risk characterization. |
Source: Adapted from frameworks by RIFM and EFSA. nih.govnih.goveuropa.euresearchgate.net
This structured approach ensures that resources are focused on the substances with the highest potential for environmental impact, while providing a scientifically sound basis for confirming the safe use of the majority of ingredients.
Advanced Research Applications and Industrial Relevance of Cinnamyl Isobutyrate Academic Perspective
Role in Advanced Flavor and Fragrance Chemistry Research
The unique sensory properties of cinnamyl isobutyrate make it a valuable subject in the field of flavor and fragrance chemistry. chemimpex.com Researchers are actively investigating its molecular interactions and potential for creating novel sensory experiences.
Sensory Perception and Olfactory Receptor Interactions
The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. wikipedia.orgfiveable.me These receptors, which are G-protein-coupled receptors (GPCRs), recognize specific molecular features of odorant molecules like this compound. wikipedia.orgmdpi.com The binding of the molecule to these receptors triggers a neuronal response, leading to the perception of its distinct smell. wikipedia.orgfiveable.me
The structural characteristics of this compound, including its ester group and the presence of a phenyl ring, are crucial in determining its interaction with a combination of olfactory receptors. researchgate.net This concept, known as combinatorial coding, is fundamental to how the olfactory system can differentiate a vast array of scents. fiveable.mebiomedres.us Each odorant activates a unique pattern of receptors, which the brain interprets as a specific smell. fiveable.me Research in this area aims to build computational models to predict the relationship between a molecule's structure and its perceived odor, which is of primary importance for designing new fragrance and flavor compounds. researchgate.net
Development of Novel Aroma Profiles and Flavor Enhancers
This compound is utilized in the food and fragrance industries as a flavoring and scenting agent. chemimpex.com Its sweet and fruity notes, with a hint of spice, make it a versatile ingredient for enhancing the sensory profiles of products like baked goods, candies, and perfumes. chemimpex.com
Ongoing research focuses on how this compound can be blended with other aroma compounds to create new and complex flavor and fragrance profiles. chemimpex.com Its ability to act as a flavor enhancer is also a subject of study, with investigations into how it can intensify or modify the perception of other tastes and smells in a product. chemimpex.com For instance, it has been used to give a "lift" to jasmine notes in fragrances. The structural similarity of this compound to other bioactive cinnamon compounds, such as cinnamaldehyde (B126680), has also prompted research into its potential physiological effects, which could lead to novel applications beyond its traditional use as a flavor and fragrance ingredient. nih.govnih.govacs.org
Microencapsulation and Controlled Release Systems for Flavor/Fragrance Delivery
To enhance the stability and prolong the effectiveness of volatile compounds like this compound, researchers are exploring microencapsulation and other controlled-release technologies. google.comgoogle.comissuu.com Microencapsulation involves enclosing tiny droplets of the fragrance or flavor oil within a protective shell. psu.edu This technique can prevent the evaporation of the volatile compound, protect it from degradation due to environmental factors, and control its release over time. google.comchalmers.se
The release of the encapsulated material can be triggered by various mechanisms, such as mechanical stress, temperature changes, diffusion, or changes in pH. google.com Interfacial polymerization is a common method used to create these microcapsules, where a polymer wall forms at the interface of an oil-in-water emulsion. google.com Research in this area focuses on developing microcapsules with improved stability and specific release profiles for applications in detergents, fabric softeners, cosmetics, and food products. google.comissuu.com The goal is to ensure a long-lasting sensory experience for the consumer.
Research in Food Science and Preservation Technologies
Beyond its role in flavoring, this compound and related compounds are being investigated for their potential applications in food preservation. solubilityofthings.com
Application as a Natural Antimicrobial Agent in Food Matrices
There is growing interest in using natural compounds as alternatives to synthetic food preservatives. mdpi.com this compound is among the cinnamyl derivatives being studied for their potential antimicrobial properties. solubilityofthings.comgoogle.com Research suggests that compounds derived from cinnamon, such as cinnamaldehyde, possess strong antimicrobial activity against a broad spectrum of bacteria and fungi. researchgate.netnih.gov This has led to investigations into the efficacy of cinnamyl esters, including this compound, as natural preservatives in various food products. solubilityofthings.comgoogle.com
Studies have explored the use of cinnamic acid and its derivatives in preserving beverages and meat products. google.comgoogle.com The antimicrobial action is often dependent on the pH of the food matrix, with increased efficacy at lower pH levels. google.com While much of the research has focused on cinnamaldehyde and cinnamic acid, the structural similarity of this compound suggests it may also contribute to the preservative effects, an area that warrants further investigation. solubilityofthings.comresearchgate.net
Studies on Flavor Stability and Interaction in Food Systems
The stability of flavor compounds is a critical factor in food processing and storage. scivisionpub.com Research in this area examines how the flavor profile of this compound is affected by various food matrices and processing conditions. Factors such as temperature, pH, and interaction with other food components like proteins and fats can influence its perceived aroma and taste.
Investigation as a Bioactive Ingredient in Pharmaceutical and Nutraceutical Formulations
This compound, a bioactive aromatic compound found in cinnamon, is gaining attention for its potential health benefits, moving from a simple flavor ingredient to a compound of interest in pharmaceutical and nutraceutical research. nih.govacs.org Studies have begun to elucidate its role in metabolic processes, suggesting its potential application in managing conditions related to metabolic syndrome.
One significant study highlighted that this compound can reduce the accumulation of triglycerides and phospholipids (B1166683) in adipocytes (fat cells). acs.org This anti-adipogenic effect points towards its potential use in anti-obesity research and formulations. Further reinforcing its metabolic activity, a randomized, short-term crossover intervention study with healthy volunteers demonstrated that the administration of this compound led to a notable decrease in postprandial plasma glucose levels and a reduction in total energy intake from a subsequent meal. nih.gov
Table 1: Summary of Key Research Findings on the Bioactive Effects of this compound An interactive data table based on the data in the text.
| Research Focus | Key Finding | Implication | Source |
|---|---|---|---|
| Adipogenesis | Reduced triglyceride and phospholipid accumulation in 3T3-L1 adipocytes. | Potential as an anti-obesity agent. | acs.org |
| Postprandial Glucose | Decreased delta area under the curve for plasma glucose by 49.3% compared to control. | Potential for managing hyperglycemia. | nih.gov |
| Energy Intake | Decreased total ad libitum energy intake by 4.6% from a standardized breakfast. | Potential role in satiety and weight management. | nih.gov |
The translation of the observed bioactive effects of this compound into effective therapeutic or nutraceutical products hinges on advanced formulation science. As a lipophilic (fat-soluble) compound, its delivery and bioavailability present challenges that modern drug delivery systems aim to overcome. While specific research on formulating this compound is still in nascent stages, its chemical properties suggest that lipid-based delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes, could be highly effective. nih.govwbcil.com These systems are adept at encapsulating lipophilic molecules, which can protect them from degradation in the gastrointestinal tract and enhance their absorption into the bloodstream. nih.gov
The development of such formulations is crucial for ensuring that a consistent and effective amount of the active compound reaches its target sites in the body. Future research will likely focus on creating stable, bioavailable formulations of this compound to formally evaluate its efficacy in clinical settings. The use of polymer-based drug carriers also presents a promising avenue for developing controlled-release formulations, which could enhance therapeutic outcomes by maintaining steady plasma concentrations. researchgate.net
From a research perspective, the investigation into this compound's bioactivity aligns with the ethnopharmacological history of its source, cinnamon (Cinnamomum cassia). In traditional medicine systems, particularly Traditional Chinese Medicine, cinnamon bark is a well-documented remedy used to treat conditions such as diabetes, abdominal pain, and circulatory issues. nih.govtandfonline.com These traditional applications often correlate with modern research findings on metabolic health.
The scientific validation of individual bioactive constituents like this compound provides a molecular-level understanding of these age-old remedies. For instance, the observed effects of this compound on lowering blood glucose and reducing lipid accumulation provide a potential mechanistic explanation for the traditional use of cinnamon in managing diabetic symptoms and obesity. nih.govacs.orgtandfonline.com This modern research does not just validate traditional knowledge but also refines it, by identifying specific active compounds that could be isolated and standardized for creating potent and reliable nutraceuticals or pharmaceuticals.
Exploration as an Alternative Plasticizer in Polymer Science
In the field of polymer science, there is a significant industrial and academic push to find safer, more environmentally friendly alternatives to conventional plasticizers, particularly phthalates, due to health and environmental concerns. mdpi.comnih.gov this compound has emerged as a promising candidate in this area, specifically as a bio-based plasticizer for polymers like polyvinyl chloride (PVC). mdpi.comresearchgate.net
The effectiveness of a plasticizer is fundamentally dependent on its compatibility with the polymer matrix. Theoretical modeling based on Hildebrand solubility parameters has been used to predict the miscibility of this compound with PVC. mdpi.comnih.gov This approach evaluates the affinity between a polymer and an additive based on their solubility. nih.gov Studies show that this compound exhibits good theoretical compatibility with PVC, suggesting it can integrate effectively into the polymer structure to impart flexibility. mdpi.comnih.gov This compatibility is a critical first indicator of its potential as a functional plasticizer. nih.gov
Table 2: Theoretical Compatibility of this compound with PVC An interactive data table based on the data in the text.
| Compound | Hildebrand Solubility Parameter (δ) (MPa¹/²) | Polymer Matrix | Compatibility Assessment | Source |
|---|---|---|---|---|
| This compound | 18.36 | PVC (δ = 20.36 MPa¹/²) | Good compatibility predicted based on solubility parameter proximity. | researchgate.net |
The incorporation of this compound as a plasticizer has been shown to significantly alter the properties of PVC films. mdpi.comnih.gov
Mechanical Properties: Research demonstrates that adding this compound to PVC formulations notably enhances the material's ductility and elongation at break, surpassing that of unplasticized PVC. mdpi.comresearchgate.net This indicates a substantial improvement in flexibility and a reduction in brittleness.
Thermal Properties: A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. This compound effectively reduces the Tg and storage modulus of PVC, confirming its plasticizing effect. mdpi.comnih.gov While a slight decrease in the onset degradation temperature has been observed, it does not interfere with standard industrial processing temperatures for PVC plastisols (up to 190 °C). mdpi.comtainstruments.com
Optical and Surface Properties: For applications where clarity is important, this compound performs well. Plasticized PVC films exhibit high transparency with minimal absorption of UV and visible light. mdpi.comnih.gov Furthermore, atomic force microscopy has revealed that these films have a compacted and homogeneous surface structure, which is indicative of improved film quality. mdpi.comnih.gov
Table 3: Impact of this compound (CI) on PVC Properties (50 phr) An interactive data table based on the data in the text.
| Property | Neat PVC | PVC with CI | Effect | Source |
|---|---|---|---|---|
| Tensile Strength (MPa) | 35.1 | 18.2 | Decrease | researchgate.net |
| Elongation at Break (%) | 6.5 | 321.4 | Significant Increase | researchgate.net |
| Young's Modulus (MPa) | 1147.8 | 10.3 | Significant Decrease | researchgate.net |
| Glass Transition Temp. (Tg) (°C) | 89.2 | 26.7 | Significant Decrease | researchgate.net |
The primary driver for exploring this compound as a plasticizer is its potential as an environmentally sustainable alternative to phthalates. mdpi.comresearchgate.net Phthalates are known to migrate out of plastic products, leading to environmental contamination and potential health risks. mdpi.comnih.gov this compound, being derived from cinnamic acid, which is found in plants, is considered a bio-based compound. researchgate.net
Utilizing such derivatives contributes to the development of more sustainable PVC formulations. researchgate.net The goal is to create plasticizers that are not only effective and compatible with the polymer but also have a better environmental profile, including lower toxicity and reduced migration. researchgate.net While more extensive studies on the long-term environmental fate and biodegradability of this compound are needed, its bio-based origin represents a significant step toward greener polymer technology. The market for eco-friendly plasticizers is growing, driven by regulatory pressure and consumer demand for safer products, positioning compounds like this compound for future industrial relevance. nih.gov
Safety Assessment and Toxicological Research of Cinnamyl Isobutyrate
In Vitro and In Vivo Toxicological Studies
The toxicological profile of cinnamyl isobutyrate has been evaluated through a series of in vitro (laboratory-based) and in vivo (animal-based) studies. These investigations are crucial for understanding the substance's potential effects on biological systems. As a member of the cinnamyl derivatives group, its safety evaluation often considers data from structurally related compounds. femaflavor.orgresearchgate.net These derivatives are characterized by a 3-phenylpropyl or 3-phenyl-2-propenyl group, and their metabolic and toxicity profiles are generally similar. femaflavor.orgresearchgate.net
Acute and Chronic Toxicity Evaluations
Acute toxicity studies are designed to determine the effects of a single, high-level exposure to a substance. For this compound, oral acute toxicity has been found to be very low. femaflavor.org The median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested population, has been established in animal models. femaflavor.orgthegoodscentscompany.com
Dermal toxicity studies have also been conducted. thegoodscentscompany.com In a review of cinnamyl derivatives, it was noted that these compounds generally exhibit low acute toxicity. researchgate.net Repeat dose oral or dermal toxicity studies have not shown significant toxicity for this group of materials. researchgate.net
Table 1: Acute Toxicity Data for this compound
| Test Type | Species | Route of Administration | LD50 Value | Reference |
|---|---|---|---|---|
| Acute Toxicity | Rat | Oral | > 5000 mg/kg | femaflavor.orgthegoodscentscompany.com |
| Acute Toxicity | Rabbit | Dermal | > 5000 mg/kg | thegoodscentscompany.com |
Information regarding specific long-term or chronic toxicity evaluations for this compound is limited in the public domain, but the general assessment of cinnamyl derivatives suggests a lack of significant toxicity in repeat-dose studies. researchgate.netresearchgate.net
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity studies are conducted to assess the potential of a chemical to damage genetic material (DNA), which could lead to mutations or cancer. For the broader group of cinnamyl alcohol and related compounds, evaluations have indicated a lack of direct mutagenic or genotoxic activity in bacterial test systems. femaflavor.org
Dermatological Research and Sensitization Potential
The effects of this compound on the skin have been a key area of research, particularly its potential to cause irritation or allergic reactions.
Skin Irritation and Allergic Contact Dermatitis Studies
Studies have been conducted to evaluate the potential of this compound to cause skin irritation and allergic contact dermatitis. nih.govd-nb.info A solution of 4% this compound was found to cause no irritation or sensitization in human subjects. thegoodscentscompany.com However, cinnamates as a chemical class are known to be associated with classic allergic contact dermatitis. dermnetnz.org
The European Chemicals Agency (ECHA) has received notifications classifying this compound as causing skin irritation. pfaltzandbauer.com For the broader group of cinnamyl phenylpropyl compounds, human dermatological studies indicate they are not generally irritants at the lower exposure levels found in consumer products. researchgate.net Allergic reactions to fragrances are a known cause of contact dermatitis, which can manifest as eczema at the site of application. actasdermo.org
Maximization Tests and Modified Patch Testing Methodologies
The human repeated insult patch test (HRIPT) is a method used to assess the skin sensitization potential of a substance. nih.gov This test involves repeated applications of the substance to the skin of volunteers under controlled conditions to determine if an allergic reaction can be induced. nih.gov The maximization test is another method used to identify contact allergens, which has been modified over time to reduce irritancy from other components used in the test, such as sodium lauryl sulfate. researchgate.net These tests are crucial for determining the concentration at which a substance can be used without causing sensitization. nih.govresearchgate.net
Patch testing is a standard procedure for diagnosing contact allergies. dermatologybilling.comresearchgate.net In this method, a small amount of the suspected allergen is applied to the skin under a patch, and the site is observed for any reaction. dermatologybilling.com For fragrances, a "fragrance mix" containing several common fragrance allergens is often used for initial screening. researchgate.netcontactderm.org
Regulatory Science and Risk Assessment Frameworks
The use of this compound as a flavoring agent and fragrance ingredient is subject to regulatory oversight and risk assessment by various international bodies. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has evaluated cinnamyl derivatives and has designated them as Generally Recognized as Safe (GRAS) for their intended use as flavoring ingredients. femaflavor.orgresearchgate.netfemaflavor.org This assessment is based on a comprehensive review of data on exposure, metabolism, and toxicology. femaflavor.orgresearchgate.net
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the safety of cinnamyl derivatives used as food additives. femaflavor.org In the European Union, the European Food Safety Authority (EFSA) assesses the safety and efficacy of feed additives, including this compound. europa.eueuropa.eu EFSA has established maximum safe use levels for this compound in feed for various animal species. europa.eu
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients, including maximum concentration levels in different types of consumer products, based on risk assessments conducted by RIFM. thegoodscentscompany.com These risk assessment frameworks utilize concepts like the Threshold of Toxicological Concern (TTC), which allows for the safety assessment of chemicals with low levels of exposure even when chemical-specific toxicology data is limited. researchgate.net
GRAS Status and International Flavoring Substance Regulations (Research Implications)
This compound has been granted "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA). femaflavor.orgfemaflavor.orgfda.gov The FEMA Expert Panel reaffirmed its GRAS status based on factors such as its self-limiting properties as a flavoring ingredient and a comprehensive review of scientific literature. femaflavor.org This assessment considers exposure, structural similarity to other safe substances, metabolism, and toxicological data. femaflavor.org
Internationally, this compound is recognized and regulated for its use in food and fragrance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and assigned it JECFA number 653. femaflavor.orgfda.gov The European Food Safety Authority (EFSA) has also assessed the safety of this compound as a flavoring agent for animal feed and concluded it is safe at specified maximum use levels. europa.eu These international evaluations have implications for research, indicating a global consensus on its safety under specified conditions of use and providing a framework for ongoing safety monitoring.
The following table summarizes the regulatory status and identification numbers for this compound:
| Regulatory Body / Identifier | Number / Status | Reference |
| FEMA GRAS | 2297 | femaflavor.orgfda.gov |
| JECFA Number | 653 | femaflavor.orgfda.gov |
| EFSA (Animal Feed) | Safe at 5 mg/kg complete feed | europa.eu |
| FDA 21 CFR | 172.515 | fda.gov |
| CAS Number | 103-59-3 | femaflavor.orgfda.gov |
Consumer Product Safety Research
Research into the safety of this compound in consumer products has been conducted, particularly concerning its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has published a toxicologic and dermatologic review of this compound. researchgate.net
Acute toxicity studies in animals have shown a low order of toxicity. For instance, the oral LD50 in rats is reported to be greater than 5000 mg/kg, and the dermal LD50 in rabbits is also greater than 5000 mg/kg. thegoodscentscompany.com Human experience data from a 4% solution indicated no irritation or sensitization. thegoodscentscompany.com However, some sources suggest that at high concentrations, it may cause skin and eye irritation. elan-chemical.compfaltzandbauer.com
The International Fragrance Association (IFRA) provides recommendations for maximum usage levels of this compound in various consumer product categories to ensure safety. thegoodscentscompany.com For example, the maximum skin level for fine fragrances is recommended at 0.0200%, based on the assumption that the fragrance mixture is used at 20% in a consumer product. thegoodscentscompany.com
The following table details key findings from toxicological research on this compound:
| Study Type | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | thegoodscentscompany.com |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg | thegoodscentscompany.com |
| Human Patch Test | Human | Dermal | No irritation or sensitization (at 4% solution) | thegoodscentscompany.com |
Human Health Implications and Exposure Studies
Studies have begun to explore the broader human health implications of this compound beyond its use as a flavor and fragrance ingredient. Research has investigated its potential metabolic effects. A randomized, crossover intervention study involving healthy volunteers found that the administration of this compound in a glucose solution decreased ad libitum energy intake from a standardized breakfast and lowered postprandial plasma glucose levels. researchgate.netnih.gov
Exposure to this compound occurs primarily through the consumption of flavored foods and the use of fragranced consumer products. thegoodscentscompany.comchemimpex.com The Maximised Survey-derived Daily Intakes (MSDI) have been estimated for both the EU and the USA, providing an indication of consumer exposure levels through diet. thegoodscentscompany.com These exposure estimates are crucial for risk assessment and ensuring that intake levels remain within safe limits.
The following table presents data on estimated daily intake of this compound:
| Exposure Metric | Region | Intake Level | Reference |
| Maximised Survey-derived Daily Intake (MSDI) | EU | 11.00 µ g/capita/day | thegoodscentscompany.com |
| Maximised Survey-derived Daily Intake (MSDI) | USA | 22.00 µ g/capita/day | thegoodscentscompany.com |
| Dermal Systemic Exposure in Cosmetic Products | - | 0.0005 mg/kg/day | thegoodscentscompany.com |
Further research has compared the biological activities of this compound with its structural analogs, such as cinnamaldehyde (B126680), cinnamic acid, and cinnamyl alcohol. researchgate.net One study found that cinnamaldehyde was more potent than this compound in reducing fatty acid uptake in Caco-2 cells and in decreasing triglyceride and phospholipid accumulation in pre-adipocyte cells. researchgate.net These comparative studies help to contextualize the biological effects of this compound and guide future research into its potential health benefits.
Future Research Directions and Emerging Trends in Cinnamyl Isobutyrate Studies
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies, which allow for the large-scale study of biological molecules, is set to provide unprecedented insight into cinnamyl isobutyrate. nih.govresearchgate.net These systems-level approaches can elucidate the intricate biological pathways involved in its synthesis and its interactions with living organisms.
Genomics and Transcriptomics: These fields can be used to identify and characterize the genes and regulatory networks responsible for the biosynthesis of this compound precursors, such as cinnamyl alcohol, in plants like cinnamon. chemicalbook.com This knowledge is crucial for metabolic engineering efforts aimed at enhancing the production of this valuable compound in either native plants or microbial hosts.
Proteomics: The study of proteins can reveal the specific enzymes (e.g., esterases, acyltransferases) that catalyze the esterification of cinnamyl alcohol with isobutyric acid. chemicalbook.com Proteomic analysis can help in the discovery of novel, highly efficient biocatalysts for industrial synthesis and in understanding how biological systems metabolize this compound.
Metabolomics: This technology provides a snapshot of the small-molecule metabolites within a biological system and can be used to trace the metabolic fate of this compound after consumption or application. mdpi.com It can help identify breakdown products and understand the compound's influence on metabolic pathways, offering a deeper understanding of its biological activity. mdpi.com The integration of these omics disciplines will provide a holistic view, from the genetic blueprint to the final metabolic output, advancing our knowledge and application of this compound. mdpi.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Focus | Potential Outcomes |
|---|---|---|
| Genomics | Identification of genes in biosynthetic pathways of precursors (e.g., in Cinnamomum species). | Enhanced production through genetic engineering of plants or microbes. |
| Proteomics | Discovery and characterization of enzymes involved in synthesis and metabolism. | Development of novel biocatalysts for green synthesis; understanding biological interactions. |
| Metabolomics | Tracking metabolic fate and biological impact in organisms. | Elucidation of bioactivity, stability, and interaction with cellular pathways. |
Nanotechnology Applications for Enhanced Delivery and Bioactivity
Nanotechnology, the manipulation of matter on a scale of 1 to 100 nanometers, offers transformative potential for improving the performance of flavor and fragrance compounds like this compound. tandfonline.comnih.gov By encapsulating the compound within nanoscale carriers, its physical and chemical properties can be significantly enhanced.
Future research will likely focus on developing nanodelivery systems such as nanoemulsions, liposomes, and solid lipid nanoparticles to encapsulate this compound. This approach could offer several advantages:
Enhanced Stability: Protection from degradation by light, heat, or oxidation, thereby increasing shelf life.
Improved Solubility: Increasing its dispersibility in aqueous-based food and cosmetic products. chemicalbook.com
Controlled Release: Designing systems that release the aroma and flavor of this compound in response to specific triggers like temperature, pH, or enzymatic activity, providing a longer-lasting sensory experience.
Targeted Delivery: In potential therapeutic applications, nanoparticles could be designed to deliver the compound to specific sites, potentially increasing its efficacy. zenodo.org
Table 2: Nanotechnology Approaches for this compound
| Nanotechnology System | Primary Advantage | Potential Application |
|---|---|---|
| Nanoemulsions | High stability and solubility in water-based systems. | Beverages, water-based lotions. |
| Liposomes | Biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds. | Cosmetics, functional foods. |
| Solid Lipid Nanoparticles | Excellent for controlled release and protection against degradation. | Fragrances with long-lasting scent, food preservation. |
Machine Learning and Artificial Intelligence in this compound Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate chemical research and discovery. zenodo.org In the context of this compound, these computational approaches can be used to analyze complex datasets, predict properties, and optimize processes.
Key areas for future AI and ML application include:
Predictive Modeling: AI models can be trained to predict the sensory attributes (e.g., odor profile, flavor intensity) of this compound and related esters based on their molecular structure. This can guide the design of new flavor and fragrance compounds with desired characteristics.
Synthesis Optimization: Machine learning algorithms can analyze experimental data to predict optimal reaction conditions (e.g., temperature, catalyst choice, reactant ratios) for the synthesis of this compound, leading to higher yields and purity.
Discovery of New Applications: By screening large databases of chemical and biological information, AI can identify potential new applications for this compound by predicting its interaction with biological targets, suggesting possibilities in areas like food preservation due to antimicrobial properties. chemimpex.com
Sustainable Production and Green Chemistry Approaches
There is a significant trend in the chemical industry toward developing more environmentally friendly processes. zenodo.org Future research on this compound will increasingly focus on green chemistry and sustainable production methods to minimize environmental impact.
A primary focus is the shift from traditional chemical synthesis to biocatalysis. The use of enzymes, such as lipases, offers a greener alternative for the esterification reaction between cinnamyl alcohol and isobutyric acid. chemicalbook.com Research into the enzymatic synthesis of the related compound cinnamyl butyrate (B1204436) has shown high conversion rates under mild conditions, demonstrating the viability of this approach. nih.gov
Key research directions include:
Enzyme Immobilization: Developing robust methods to immobilize lipases on solid supports, which allows the enzyme to be easily recovered and reused for multiple reaction cycles, improving cost-effectiveness. nih.gov
Renewable Feedstocks: Investigating the production of precursors like cinnamyl alcohol and isobutyric acid from renewable resources through microbial fermentation, reducing reliance on petroleum-based starting materials.
Solvent-Free Systems: Optimizing reaction conditions to be performed without the use of hazardous organic solvents, further enhancing the green credentials of the synthesis process.
Interdisciplinary Research Collaborations
The complexity of the emerging research trends necessitates a move towards greater interdisciplinary collaboration. Advancing the science and application of this compound will require the combined expertise of researchers from diverse fields.
Future progress will be driven by partnerships between:
Chemists and Biotechnologists: To develop novel biocatalytic and fermentation-based pathways for sustainable production.
Materials Scientists and Food Technologists: To design and implement nanotechnology-based delivery systems for enhanced performance in consumer products.
Computational Scientists and Sensory Analysts: To build AI models that can predict and create novel flavor and fragrance profiles.
Toxicologists and Pharmacologists: To explore the bioactivity and metabolic fate of this compound using advanced omics techniques.
Such collaborations will be essential to translate fundamental discoveries in these advanced research areas into practical innovations for the food, fragrance, and cosmetic industries. chemimpex.com
Q & A
Basic Research Question
- Storage : Keep in flame-proof cabinets at <25°C, away from ignition sources.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Emergency protocols : Equip labs with CO₂ fire extinguishers and ensure spill kits contain vermiculite or sand for containment .
What statistical approaches are recommended for interpreting this compound’s role as a biomarker in metabolomic studies?
Advanced Research Question
- Univariate analysis : Calculate fold-changes and p-values (e.g., t-tests) for this compound levels between experimental groups.
- Multivariate analysis : Apply OPLS-DA to identify covariance with other biomarkers (e.g., linalool, propanoic acid-D).
- Network pharmacology : Map interactions using KEGG pathways to explore roles in phenylpropanoid metabolism .
How should spectral data for this compound be reported to ensure reproducibility?
Basic Research Question
Follow ICMJE and IUPAC guidelines:
- NMR : Report solvent, frequency (e.g., 400 MHz), and referencing standard (e.g., TMS).
- MS : Provide ionization mode (EI/CI), m/z values, and relative abundances for major fragments.
- IR : Note resolution (4 cm⁻¹) and baseline correction method.
- Chromatography : Include column type (e.g., DB-5MS), oven program, and carrier gas flow rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
